molecular formula C13H11NO B3353073 9-Methyl-9H-carbazol-3-ol CAS No. 52602-27-4

9-Methyl-9H-carbazol-3-ol

Cat. No.: B3353073
CAS No.: 52602-27-4
M. Wt: 197.23 g/mol
InChI Key: BCMKJAFXKKSMJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Methyl-9H-carbazol-3-ol is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound Carbazole and its derivatives are known for their versatile biological activities and applications in various fields, including pharmaceuticals, materials science, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-9H-carbazol-3-ol typically involves the hydroxylation of 9-Methyl-9H-carbazole. One common method is the biotransformation of 9-Methyl-9H-carbazole using biphenyl-utilizing bacteria, which can convert it into hydroxylated metabolites such as this compound . The reaction conditions often include the use of organic solvents and specific bacterial strains that facilitate the hydroxylation process.

Industrial Production Methods: Industrial production of this compound may involve chemical synthesis routes that include the use of catalysts and controlled reaction environments to ensure high yield and purity. The exact industrial methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: 9-Methyl-9H-carbazol-3-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .

Scientific Research Applications

9-Methyl-9H-carbazol-3-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-Methyl-9H-carbazol-3-ol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, modulating biological processes. For example, it may inhibit protein kinases or other signaling molecules, leading to its observed biological effects .

Comparison with Similar Compounds

    9H-carbazole: The parent compound with similar structural properties but lacking the methyl and hydroxyl groups.

    9-Methyl-9H-carbazole: Similar to 9-Methyl-9H-carbazol-3-ol but without the hydroxyl group.

    9H-carbazol-3-ol: Similar to this compound but without the methyl group.

Uniqueness: this compound is unique due to the presence of both the methyl and hydroxyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

9-methylcarbazol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-14-12-5-3-2-4-10(12)11-8-9(15)6-7-13(11)14/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMKJAFXKKSMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00200583
Record name 9H-Carbazol-3-ol, 9-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52602-27-4
Record name 9H-Carbazol-3-ol, 9-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052602274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Carbazol-3-ol, 9-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Methyl-9H-carbazol-3-ol
Reactant of Route 2
9-Methyl-9H-carbazol-3-ol
Reactant of Route 3
9-Methyl-9H-carbazol-3-ol
Reactant of Route 4
Reactant of Route 4
9-Methyl-9H-carbazol-3-ol
Reactant of Route 5
9-Methyl-9H-carbazol-3-ol
Reactant of Route 6
9-Methyl-9H-carbazol-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.